头孢西利

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. It is extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. Cefoselis is particularly effective in treating respiratory and urinary tract infections .

科学研究应用

Cefoselis 对革兰氏阴性菌(包括铜绿假单胞菌)具有广泛的抗菌活性。 它在临床环境中用于治疗由多重耐药病原体引起的感染。 研究表明它在治疗呼吸道和泌尿道感染方面有效 .

作用机制

Cefoselis 通过与位于细菌细胞壁内的特定青霉素结合蛋白结合来发挥作用。 这种结合会抑制细菌细胞壁合成的第三阶段和最后阶段,导致细胞裂解和死亡 .

类似化合物:

- 头孢吡肟

- 头孢匹罗

- 头孢喹肟

比较: Cefoselis 的独特之处在于它对 β-内酰胺酶的抗性增强,这使其对更广泛的细菌有效,而其他头孢菌素则无效。 它的结构(包括 1-羟乙基-5-氨基吡唑部分)有助于其稳定性和功效 .

生化分析

Biochemical Properties

Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .

Cellular Effects

Cefoselis has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .

Molecular Mechanism

Like other β-lactam antibiotics, Cefoselis disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, Cefoselis has shown good activity against various bacterial pathogens collected from multiple hospitals across China

Metabolic Pathways

As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .

Transport and Distribution

Cefoselis might penetrate the blood-brain barrier or be discharged by a certain transport system

Subcellular Localization

As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .

准备方法

合成路线和反应条件: Cefoselis 是通过一系列涉及头孢烷环的化学反应合成的。

工业生产方法: Cefoselis 的工业生产涉及制备其硫酸盐形式。 一种方法包括将 Cefoselis 的原料溶解在合适的溶剂中,然后结晶和干燥,得到无菌粉末 .

化学反应分析

反应类型: Cefoselis 会发生各种化学反应,包括水解、氧化和光解。 Cefoselis 硫酸盐在水溶液中的降解遵循拟一级反应。 在磷酸盐和醋酸盐缓冲液中观察到一般的酸碱水解 .

常用试剂和条件:

水解: 盐酸、氢氧化钠和硼酸盐缓冲液。

氧化: 涉及暴露于氧化剂。

光解: 暴露于光。

形成的主要产物: 从这些反应中形成的主要产物包括降解产物,这些降解产物可以使用稳定性指示方法进行识别和定量 .

相似化合物的比较

- Cefepime

- Cefpirome

- Cefquinome

Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .

属性

CAS 编号 |

122841-10-5 |

|---|---|

分子式 |

C19H22N8O6S2 |

分子量 |

522.6 g/mol |

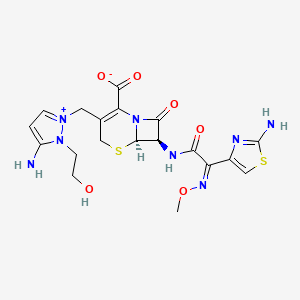

IUPAC 名称 |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |

InChI 键 |

BHXLLRXDAYEMPP-AKZFGVKSSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Key on ui other cas no. |

122841-10-5 |

同义词 |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)